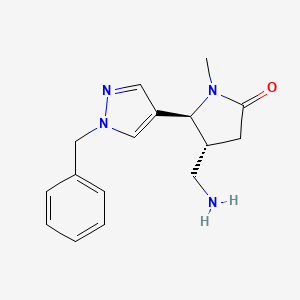

(4R,5S)-4-(Aminomethyl)-5-(1-benzylpyrazol-4-yl)-1-methylpyrrolidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4R,5S)-4-(Aminomethyl)-5-(1-benzylpyrazol-4-yl)-1-methylpyrrolidin-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound is commonly referred to as ABP or ABP688, and it has been studied extensively for its mechanism of action and its potential therapeutic effects.

Aplicaciones Científicas De Investigación

Synthesis and Receptor Affinity

A study focused on the synthesis and computer-aided analysis of novel ligands for the 5-HT6 serotonin receptor, incorporating different linkers between the triazine moiety and an aromatic substituent, showcasing the importance of linker optimization in medicinal chemistry for enhancing receptor affinity and selectivity (Łażewska et al., 2019).

Antimicrobial Activities

Another study described the synthesis and characterization of novel derivatives with potential antimicrobial properties, illustrating how structural modifications can impact biological activity and offering a framework for the development of new antimicrobial agents (Al‐Azmi & Mahmoud, 2020).

Enantioselective Synthesis

Research on the enantiodivergent synthesis of bis-spiropyrrolidines via sequential interrupted and completed cycloadditions highlights the versatility of chiral catalysts in achieving high stereocontrol, relevant for synthesizing enantiopure compounds in drug discovery and development (Conde et al., 2015).

Anti-HIV Activity

A structure-activity relationship study of phenylpyrazole derivatives as a novel class of anti-HIV agents shows the process of optimizing molecular features to enhance anti-viral efficacy, which could be relevant for compounds with similar structural frameworks (Mizuhara et al., 2013).

Propiedades

IUPAC Name |

(4R,5S)-4-(aminomethyl)-5-(1-benzylpyrazol-4-yl)-1-methylpyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O/c1-19-15(21)7-13(8-17)16(19)14-9-18-20(11-14)10-12-5-3-2-4-6-12/h2-6,9,11,13,16H,7-8,10,17H2,1H3/t13-,16+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSFVYWGZPZZQID-CJNGLKHVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C(CC1=O)CN)C2=CN(N=C2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]([C@H](CC1=O)CN)C2=CN(N=C2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4R,5S)-4-(Aminomethyl)-5-(1-benzylpyrazol-4-yl)-1-methylpyrrolidin-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Methyl-1-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride](/img/structure/B2890463.png)

![N-(4-chloro-2-fluorophenyl)-2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide](/img/structure/B2890465.png)

![3-[(Dimethylsulfamoylamino)methyl]-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole](/img/structure/B2890467.png)

![4-[1-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]azetidin-3-yl]piperazin-2-one](/img/structure/B2890468.png)

![N-(5-chloro-2-methoxyphenyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2890474.png)

![N-(2-chlorophenyl)-3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxamide](/img/structure/B2890476.png)

![2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2890479.png)

![4-[(4-Prop-2-ynylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B2890482.png)